3-(2-aminoquinazolin-6-yl)-1-(4-methoxyphenyl)-4-methylpyridin-2(1H)-one
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Overview
Description
3-(2-aminoquinazolin-6-yl)-1-(4-methoxyphenyl)-4-methylpyridin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline moiety, a methoxyphenyl group, and a pyridinone ring. The presence of these functional groups endows the compound with a range of biological activities, making it a potential candidate for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoquinazolin-6-yl)-1-(4-methoxyphenyl)-4-methylpyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted benzene derivative reacts with an electrophilic intermediate.
Construction of the Pyridinone Ring: The pyridinone ring can be formed through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 3-(2-aminoquinazolin-6-yl)-1-(4-methoxyphenyl)-4-methylpyridin-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the choice of solvents, catalysts, and temperature control to ensure the efficient and scalable synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoquinazolin-6-yl)-1-(4-methoxyphenyl)-4-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring to a dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amino-substituted phenyl derivatives.
Scientific Research Applications
3-(2-aminoquinazolin-6-yl)-1-(4-methoxyphenyl)-4-methylpyridin-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular signaling pathways.
Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industry: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-aminoquinazolin-6-yl)-1-(4-methoxyphenyl)-4-methylpyridin-2-one involves the inhibition of specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, blocking their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(2-aminoquinazolin-6-yl)-1-phenyl-4-methylpyridin-2-one: Lacks the methoxy group, resulting in different biological activity.
3-(2-aminoquinazolin-6-yl)-1-(4-hydroxyphenyl)-4-methylpyridin-2-one: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and solubility.
3-(2-aminoquinazolin-6-yl)-1-(4-chlorophenyl)-4-methylpyridin-2-one: The presence of a chlorine atom alters its electronic properties and potential interactions with biological targets.
Uniqueness
The presence of the methoxy group in 3-(2-aminoquinazolin-6-yl)-1-(4-methoxyphenyl)-4-methylpyridin-2-one enhances its lipophilicity and ability to cross cell membranes, making it a unique candidate for drug development compared to its analogs.
Properties
Molecular Formula |
C21H18N4O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(2-aminoquinazolin-6-yl)-1-(4-methoxyphenyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C21H18N4O2/c1-13-9-10-25(16-4-6-17(27-2)7-5-16)20(26)19(13)14-3-8-18-15(11-14)12-23-21(22)24-18/h3-12H,1-2H3,(H2,22,23,24) |
InChI Key |
HQVKWOAGEPGZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)OC)C3=CC4=CN=C(N=C4C=C3)N |
Origin of Product |
United States |
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